(5-(Thiophen-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N4O3S2 and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Isoxazole ring : Known for various pharmacological properties.
- Thiazole and oxadiazole moieties : These heterocycles are often associated with antimicrobial and anticancer activities.
- Pyrrolidine structure : This five-membered ring can enhance lipophilicity and bioavailability.
Molecular Formula
The molecular formula of the compound is C14H12N4O2S2, indicating a complex structure with significant potential for interaction with biological targets.
Anticancer Properties
Recent studies have investigated the anticancer potential of various thiophene and isoxazole derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against multiple cancer cell lines, including:
- HeLa (cervical cancer)
- HCT116 (colon cancer)
In vitro studies revealed that derivatives of isoxazole exhibited IC50 values in the range of 10–30 µM against these cell lines, indicating moderate to significant antiproliferative activity .
Antimicrobial Activity
The presence of the thiophene and oxadiazole rings suggests potential antimicrobial properties. Compounds containing these moieties have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 7.8 to 62.5 µg/mL against various bacterial strains .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor modulation : Interaction with cellular receptors could lead to downstream effects that inhibit tumor growth or bacterial replication.
Study 1: Anticancer Activity
A study by Maftei et al. highlighted the synthesis of similar oxadiazole derivatives that showed promising anticancer activity with IC50 values around 92.4 µM against a panel of cancer cell lines . This underscores the potential of this compound as a lead compound for further development.
Study 2: Antimicrobial Effects
Research indicated that related thiophene compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The MIC values were consistent with those observed in other studies involving thiophene derivatives .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c23-18(13-8-14(24-20-13)15-2-1-6-27-15)22-5-3-11(9-22)16-19-17(25-21-16)12-4-7-26-10-12/h1-2,4,6-8,10-11H,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNHCSVOBVBNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.